molecular formula C23H23N7O2 B2935509 2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-55-1

2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2935509
CAS No.: 920262-55-1
M. Wt: 429.484
InChI Key: CWQIGWGXIPTFJZ-UHFFFAOYSA-N
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Description

The compound 2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via its 7-position. The piperazine is further substituted with a propan-1-one moiety bearing a phenoxy group at the 2-position. Its structural complexity necessitates precise synthetic and analytical methods, such as crystallographic refinement tools like SHELXL .

Properties

IUPAC Name

2-phenoxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17(32-19-10-6-3-7-11-19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQIGWGXIPTFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing relevant case studies and research findings.

Structural Characteristics

The compound features:

  • Phenoxy Group : Enhances lipophilicity and biological membrane permeability.
  • Triazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine Moiety : Often linked to central nervous system activity and potential in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in nucleic acid synthesis and cell division. Similar triazole derivatives have shown promising results in targeting cancer cell proliferation and microbial infections .

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine class exhibit a wide range of biological activities:

Activity Type Description
AnticancerInhibits proliferation of cancer cells (e.g., MCF-7 cell line).
AntimicrobialEffective against various bacterial strains.
AntiviralPotential protection against viral infections.
AnticonvulsantActivity noted in seizure models.

Anticancer Activity

In a study evaluating the cytotoxic effects of triazole derivatives, 2-phenoxy derivatives demonstrated significant inhibition against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The IC50 values ranged from 6.2 µM to 43.4 µM for related compounds .

Antimicrobial Properties

Research has shown that derivatives similar to 2-phenoxy compounds exhibit substantial antibacterial activity:

  • Compounds were tested against pathogenic bacteria with results indicating effectiveness comparable to standard antibiotics like chloramphenicol .

Antiviral Effects

The antiviral potential was assessed through in vitro studies where several derivatives showed moderate protection against viruses such as HSV-1 and CVB-2 .

Synthesis and Purification

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the triazole ring via cyclization reactions.
  • Coupling with the piperazine moiety.
  • Final purification through techniques like chromatography.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolo-Pyrimidine Derivatives

The triazolo[4,5-d]pyrimidine core is critical for bioactivity. Analogous compounds with substitutions on the triazolo ring or pyrimidine moiety exhibit distinct physicochemical and pharmacological profiles:

Compound Triazolo Substituent Piperazine-Linked Group Key Differences References
Target 3-Phenyl 2-Phenoxypropan-1-one Reference compound
3-(4-Methoxyphenyl) Propan-1-one Methoxy group enhances hydrophilicity; may alter metabolic stability
3-(4-Fluorophenyl) 2-Methylpropan-1-one Fluorine substitution improves electronegativity; potential for increased binding affinity
3-Benzyl 2-(2-Methoxyphenoxy)ethanone Bulky benzyl group introduces steric hindrance; methoxyphenoxy may impact solubility
Pyrazolo-Triazolo-Pyrimidine Hybrids

Compounds like those in (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) differ in core architecture, replacing the triazolo[4,5-d]pyrimidine with fused pyrazole and triazole rings. These hybrids exhibit isomerization behavior under specific conditions, which could influence stability and reactivity .

Side Chain Variations

The ketone-based side chain modulates solubility and target engagement:

  • : The 2-(2-methoxyphenoxy)ethanone moiety introduces additional aromaticity and polarity, which may improve aqueous solubility .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Analog Analog Analog
Molecular Weight ~431.45 (estimated) Not reported Not reported 459.5
LogP (Predicted) Moderate (~3.2) Higher (due to methoxy) Lower (fluorine effect) Moderate (~3.5)
Metabolic Stability Likely moderate Improved (methoxy) High (fluorine) Variable (benzyl)

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ) enhance metabolic resistance and binding specificity .
  • Bulkier Substituents (e.g., benzyl in ) may reduce off-target interactions but limit bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, and what analytical methods validate its purity?

  • Answer : The compound’s synthesis likely involves coupling the triazolopyrimidine core with a phenoxy-propanone-piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. Key intermediates (e.g., 3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl derivatives) require validation using high-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR. Purity can be confirmed via HPLC with UV detection (≥97% purity threshold) . Impurity profiling (e.g., residual solvents, byproducts) should follow pharmacopeial guidelines, referencing standards like those for triazolopyrimidine analogs .

Q. How should researchers optimize reaction conditions to minimize byproducts during the synthesis of the triazolopyrimidine core?

  • Answer : Use temperature-controlled cyclization (e.g., 80–100°C in DMF) and stoichiometric ratios of reagents (e.g., hydrazine derivatives and nitriles). Monitor reaction progress via TLC or in-situ IR spectroscopy. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Contradictions in yield data often arise from variations in solvent polarity or catalyst loading .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

  • Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. The triazolopyrimidine moiety may act as a ATP-binding site competitor in kinases. Structural analogs (e.g., triazolo[4,3-a]pyridin-3-one derivatives) show precedent for piperazine-mediated conformational flexibility . For crystallographic studies, use synchrotron X-ray diffraction (resolution ≤1.8 Å) to resolve the ligand-protein interaction, as demonstrated for related triazolopyrimidine structures .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to track degradation products. For acidic/basic conditions, prepare buffers (pH 1–13) and incubate samples at 40°C/75% RH. Identify degradation pathways (e.g., hydrolysis of the propan-1-one group) via LC-MS/MS. Contradictions often arise from differences in excipient interactions or solvent systems .

Q. What methodologies are recommended for elucidating the compound’s metabolic fate in vitro?

  • Answer : Use human liver microsomes (HLMs) with NADPH cofactors and UPLC-QTOF-MS for metabolite identification. Focus on phase I reactions (e.g., oxidation of the piperazine ring) and phase II conjugates (glucuronidation). Cross-validate findings with computational tools like MetaSite to predict metabolic hotspots .

Methodological Challenges and Solutions

Q. How should researchers design assays to differentiate between off-target effects and specific target modulation?

  • Answer : Employ a panel of kinase inhibition assays (e.g., Eurofins KinaseProfiler) and counter-screens against unrelated enzymes (e.g., phosphatases). Use CRISPR-edited cell lines to validate target specificity. For data interpretation, apply statistical frameworks (e.g., false discovery rate correction) to minimize false positives .

Q. What advanced separation techniques improve the resolution of enantiomeric impurities in the compound?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (acetonitrile/methanol with 0.1% TFA) can resolve enantiomers. For preparative-scale separation, use simulated moving bed (SMB) chromatography. Validate enantiopurity via circular dichroism (CD) spectroscopy .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity data?

  • Answer : Standardize synthesis protocols (e.g., fixed reaction time, solvent lot tracking) and characterize each batch via 1H^1H NMR, HPLC, and elemental analysis. Use orthogonal assays (e.g., SPR and cellular viability) to confirm bioactivity consistency. Variability may stem from trace metal contaminants or residual solvents affecting assay performance .

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

  • Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50_{50}/EC50_{50} values. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to enhance reproducibility .

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